molecular formula C22H24N2O3 B11319580 2-(4-ethylphenoxy)-N-(8-propoxyquinolin-5-yl)acetamide

2-(4-ethylphenoxy)-N-(8-propoxyquinolin-5-yl)acetamide

Cat. No.: B11319580
M. Wt: 364.4 g/mol
InChI Key: XYVZBITZIVMLKP-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-(8-propoxyquinolin-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and industrial applications due to their diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-(8-propoxyquinolin-5-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-ethylphenol and 8-propoxyquinoline.

    Formation of Intermediate: 4-ethylphenol is reacted with chloroacetyl chloride to form 2-(4-ethylphenoxy)acetyl chloride.

    Coupling Reaction: The intermediate is then reacted with 8-propoxyquinoline in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-(8-propoxyquinolin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases.

Major Products

    Oxidation: The major products would include oxidized derivatives of the phenoxy and quinoline rings.

    Reduction: Reduced forms of the acetamide group.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-(8-propoxyquinolin-5-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-ethylphenoxy)-N-(8-propoxyquinolin-5-yl)acetamide is unique due to the specific substitution pattern on the phenoxy and quinoline rings, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where other similar compounds might not be as effective.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-(8-propoxyquinolin-5-yl)acetamide

InChI

InChI=1S/C22H24N2O3/c1-3-14-26-20-12-11-19(18-6-5-13-23-22(18)20)24-21(25)15-27-17-9-7-16(4-2)8-10-17/h5-13H,3-4,14-15H2,1-2H3,(H,24,25)

InChI Key

XYVZBITZIVMLKP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2C(=C(C=C1)NC(=O)COC3=CC=C(C=C3)CC)C=CC=N2

Origin of Product

United States

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